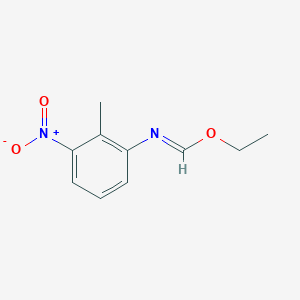

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl N-(2-methyl-3-nitrophenyl)methanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-3-15-7-11-9-5-4-6-10(8(9)2)12(13)14/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONIOTXCYPEXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=NC1=C(C(=CC=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448062 | |

| Record name | Ethyl-N-(2-methyl-3-nitrophenyl)formimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115118-93-9 | |

| Record name | Ethyl-N-(2-methyl-3-nitrophenyl)formimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate

A Senior Application Scientist's Perspective on a Key Synthetic Intermediate

Introduction: The Strategic Importance of Formimidates in Complex Molecule Synthesis

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Among the versatile synthons available to the medicinal and process chemist, N-aryl formimidates occupy a critical niche. These compounds serve as pivotal intermediates, enabling the introduction of a single carbon unit and facilitating the formation of diverse heterocyclic systems. Ethyl-N-(2-methyl-3-nitrophenyl)formimidate, in particular, is a valuable precursor in the synthesis of substituted indoles, a scaffold prevalent in numerous biologically active compounds and pharmaceuticals. This guide provides a comprehensive overview of the primary synthesis pathway for this formimidate, grounded in established protocols and elucidated with insights into the underlying reaction mechanisms and experimental rationale.

Core Synthesis Pathway: The Reaction of 2-Methyl-3-nitroaniline with Triethyl Orthoformate

The most reliable and widely cited method for the preparation of this compound is the direct reaction of 2-methyl-3-nitroaniline with triethyl orthoformate.[1] This transformation is typically acid-catalyzed and proceeds with high efficiency.

Reaction Scheme

Caption: Synthesis of this compound.

Mechanism and Rationale for Experimental Choices

The reaction proceeds through a series of equilibrium steps, initiated by the protonation of the orthoformate by the acid catalyst (e.g., p-toluenesulfonic acid). This enhances the electrophilicity of the central carbon atom. The nucleophilic amine, 2-methyl-3-nitroaniline, then attacks the activated orthoformate. Subsequent elimination of two molecules of ethanol, driven by Le Chatelier's principle through the continuous removal of ethanol by distillation, leads to the formation of the stable formimidate product.[2]

The choice of triethyl orthoformate serves a dual purpose: it is both the reactant that provides the formyl group and the solvent for the reaction. Its high boiling point allows the reaction to be conducted at elevated temperatures (around 120°C), which is necessary to drive off the ethanol byproduct and shift the equilibrium towards the product.[1]

The use of an acid catalyst , such as p-toluenesulfonic acid, is crucial for activating the orthoformate. Without a catalyst, the reaction would be impractically slow. Other acids can be employed, but p-toluenesulfonic acid is often preferred due to its solid nature, making it easy to handle, and its effectiveness in this type of condensation.[2]

Continuous distillation of ethanol is a critical experimental parameter. By removing ethanol as it is formed, the reverse reaction is suppressed, leading to a high yield of the desired formimidate.[1] This is a classic example of driving a reversible reaction to completion.

Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[1]

-

Apparatus Setup: A 1-liter, one-necked, round-bottomed flask is fitted with a Claisen condenser. The top of the condenser is protected from atmospheric moisture with a drying tube containing a suitable desiccant (e.g., calcium chloride).

-

Charging the Flask: The flask is charged with 200 g (1.35 mol) of freshly distilled triethyl orthoformate, 1 g of p-toluenesulfonic acid, and 152 g (1 mol) of 2-methyl-3-nitroaniline.

-

Reaction: The reaction mixture is heated to 120°C. The ethanol formed during the reaction is continuously distilled off over a period of approximately 1 hour.

-

Purification: After the reaction is complete, the excess triethyl orthoformate is removed under reduced pressure. The residue is then subjected to fractional vacuum distillation. The product, this compound, is collected at 156–158°C/6 mmHg.[1]

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Methyl-3-nitroaniline | [1] |

| Reagent | Triethyl orthoformate | [1] |

| Catalyst | p-Toluenesulfonic acid | [1] |

| Reaction Temperature | 120°C | [1] |

| Product Yield | 88% | [1] |

| Product Boiling Point | 156–158°C at 6 mmHg | [1] |

| Product Melting Point | 57–58°C | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [3] |

| Molecular Weight | 208.21 g/mol | [3] |

Alternative Synthetic Approaches

While the reaction with triethyl orthoformate is the most direct route, other methods for the formation of N-aryl formamides and related compounds exist and could be adapted for the synthesis of the target molecule. These include:

-

Formylation with Formic Acid: Anilines can be formylated using formic acid in the presence of a coupling agent or an acid catalyst.[2] However, this would yield the N-formyl derivative, which would then require a subsequent step to be converted to the ethyl formimidate.

-

Reaction with Dichloromethyl Methyl Ether: Although highly toxic and carcinogenic, dichloromethyl methyl ether can react with anilines to form formimidoyl chlorides, which can then be treated with ethanol to yield the desired formimidate. This method is generally avoided due to safety concerns.

For the specific synthesis of this compound, the triethyl orthoformate method remains the most practical and efficient choice.

Application in Heterocyclic Synthesis: The Preparation of 4-Nitroindole

A significant application of this compound is its use as a key intermediate in the synthesis of 4-nitroindole.[1] This transformation is a variation of the Reissert indole synthesis.

Reaction Scheme

Caption: Synthesis of 4-nitroindole from the title formimidate.

In this process, the formimidate is treated with the potassium salt of diethyl oxalate. The reaction proceeds through a cyclization mechanism to form the indole ring system. This highlights the utility of the formimidate as a building block for more complex heterocyclic structures.

Conclusion

The synthesis of this compound via the acid-catalyzed reaction of 2-methyl-3-nitroaniline with triethyl orthoformate is a robust and high-yielding procedure. The causality behind the experimental choices, such as the use of an acid catalyst and the continuous removal of ethanol, is well-understood and critical for the success of the reaction. This formimidate is a valuable intermediate, particularly in the synthesis of substituted indoles, demonstrating its importance in the broader context of medicinal and materials chemistry. The detailed protocol and mechanistic understanding provided in this guide are intended to equip researchers and drug development professionals with the knowledge necessary for the successful preparation and application of this key synthetic intermediate.

References

-

Bergman, J., & Sand, P. (1990). 4-NITROINDOLE. Organic Syntheses, 68, 185. [Link]

-

Desrosiers, J. N., & Charette, A. B. (2012). Formylation of Amines. Science of Synthesis, 21, 57-96. [Link]

-

Roberts, R. M., & DeWolfe, R. H. (1954). The Mechanism of the Reaction of Aniline with Ethyl Orthoformate. I. Journal of the American Chemical Society, 76(9), 2411–2413. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate (CAS No. 115118-93-9) is a notable organic compound classified as a bulk drug intermediate.[1] Its unique structure, featuring a formimidate functional group attached to a sterically hindered and electronically modified nitrophenyl ring, suggests its potential as a versatile precursor in the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis, and an in-depth analysis of its predicted and expected spectroscopic characteristics. The reactivity and stability of the formimidate linkage are also discussed, offering insights into its handling, storage, and potential synthetic transformations. This document is intended to serve as a critical resource for researchers in medicinal chemistry and process development, enabling them to leverage the synthetic potential of this valuable intermediate.

Molecular Structure and Core Physicochemical Properties

This compound is characterized by the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol .[2] The molecule's architecture, which includes an ethyl formimidate group bonded to a 2-methyl-3-nitrophenyl moiety, dictates its physical and chemical behavior.

Below is a visualization of the molecular structure:

Caption: 2D Structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 115118-93-9 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1][2][6][7] |

| Molecular Weight | 208.21 g/mol | [2] |

| Appearance | Light Green Crystalline Solid | [6] |

| Solubility | Soluble in DMSO and Ethanol | [6] |

| Predicted LogP | 2.59952 | [2] |

| Topological Polar Surface Area (TPSA) | 64.73 Ų | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved through the acid-catalyzed reaction of its corresponding aniline precursor, 2-methyl-3-nitroaniline, with triethyl orthoformate.[8] This reaction is a well-established method for the preparation of N-aryl formimidates. The ortho-methyl and nitro substituents on the aniline ring influence its reactivity and require careful control of reaction conditions to ensure high yield and purity.

Reaction Scheme:

Caption: Synthesis of the target compound from its aniline precursor.

Step-by-Step Experimental Protocol:

Materials:

-

2-Methyl-3-nitroaniline (1.0 eq)

-

Triethyl orthoformate (3.0 eq)

-

p-Toluenesulfonic acid monohydrate (0.1 eq)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-nitroaniline (1.0 eq), triethyl orthoformate (3.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) in toluene.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a light green crystalline solid.[6]

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the formimidate proton, the ethyl group, and the methyl group on the aromatic ring.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.2 | d | 1H | Ar-H | Aromatic proton ortho to the nitro group, deshielded. |

| ~7.2-7.6 | m | 2H | Ar-H | Remaining aromatic protons. |

| ~7.9 | s | 1H | N=CH-O | Formimidate proton, typically a singlet in this region. |

| ~4.2 | q | 2H | O-CH₂-CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| ~2.4 | s | 3H | Ar-CH₃ | Methyl protons on the aromatic ring, a singlet. |

| ~1.3 | t | 3H | O-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | N=CH-O | Formimidate carbon, highly deshielded. |

| ~150 | Ar-C (C-NO₂) | Aromatic carbon attached to the nitro group. |

| ~145 | Ar-C (C-N) | Aromatic carbon attached to the formimidate nitrogen. |

| ~135 | Ar-C (C-CH₃) | Aromatic carbon bearing the methyl group. |

| ~120-130 | Ar-C | Remaining aromatic carbons. |

| ~65 | O-CH₂-CH₃ | Methylene carbon of the ethyl group. |

| ~18 | Ar-CH₃ | Methyl carbon on the aromatic ring. |

| ~14 | O-CH₂-CH₃ | Methyl carbon of the ethyl group. |

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the nitro group, the C=N bond of the formimidate, and the aromatic ring.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1650 | Strong | C=N stretch of the formimidate |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1530, 1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1250 | Strong | C-O stretch of the formimidate |

Predicted Mass Spectrum (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrum Fragmentation

| m/z | Fragment | Rationale |

| 208 | [M]⁺ | Molecular ion |

| 193 | [M - CH₃]⁺ | Loss of a methyl radical |

| 181 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 163 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

| 135 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide |

Reactivity, Stability, and Handling

Reactivity:

The formimidate functional group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding formamide and ethanol. The rate of hydrolysis is influenced by the electronic nature of the aryl substituent. The electron-withdrawing nitro group on the phenyl ring is expected to increase the electrophilicity of the formimidate carbon, making it more susceptible to nucleophilic attack.

Stability and Storage:

This compound should be stored in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents. It is a crystalline solid, which generally imparts greater stability compared to a liquid.[6] However, prolonged exposure to moisture should be avoided to prevent hydrolysis.

Handling:

Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Potential Applications in Drug Development

As a "Bulk Drug Intermediate," this compound is likely utilized in the synthesis of more complex molecules with potential therapeutic applications.[1] The formimidate group can serve as a precursor to various heterocyclic systems through cyclization reactions. The presence of the nitro group offers a handle for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions to build molecular complexity. The ortho-methyl group provides steric hindrance that can influence the conformation and reactivity of the molecule and its downstream products.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic and medicinal chemistry. This guide provides a comprehensive overview of its known and predicted physicochemical properties, a detailed synthesis protocol, and an analysis of its expected spectroscopic characteristics. The information presented herein is intended to empower researchers to effectively utilize this compound in their synthetic endeavors and to facilitate the development of novel molecules with potential therapeutic value.

References

[4] ChemSigma. 115118-93-9 this compound. [Link]

[6] Shanghai Huicheng Biological Technology Co., Ltd. This compound. [Link]

[7] Chemsigma. This compound [115118-93-9]. [Link]

[8] ResearchGate. Synthesis of ethyl N‐phenylformimidate from aniline and triethyl orthoformate with acid catalyst. [Link]

Sources

- 1. CN102321027A - Preparation method for imidazole-4-formamide derivative - Google Patents [patents.google.com]

- 2. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-METHYL-3-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 2-Methyl-3-nitroaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Intermediates for the synthesis of benzimidazole derivatives and a process for the preparation thereof - Patent US-2003199580-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl-N-(2-methyl-3-nitrophenyl)formimidate (CAS 115118-93-9): Synthesis, Properties, and Applications in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate, a key chemical intermediate with the CAS number 115118-93-9. The document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and explores its primary application as a precursor in the synthesis of 4-nitroindole. Furthermore, this guide discusses the broader significance of the 4-nitroindole scaffold in medicinal chemistry and proposes potential, yet-unexplored, applications of the title compound in drug discovery and organic synthesis, based on its unique structural features.

Introduction: Unveiling a Versatile Synthetic Building Block

This compound is a specialized organic compound that has carved a niche for itself as a valuable intermediate in the synthesis of fine chemicals.[1] Its structure, featuring a formimidate group attached to a sterically hindered and electronically modified nitrophenyl ring, bestows upon it a unique reactivity profile that is instrumental in the construction of complex heterocyclic systems. While not a household name in the broader chemical community, for synthetic chemists working on specific indole derivatives, this compound is a critical reagent. This guide aims to illuminate the chemistry of this molecule, providing both established knowledge and forward-looking insights into its potential.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 115118-93-9 | [2] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [2] |

| Molecular Weight | 208.21 g/mol | [2] |

| Appearance | Light-yellow, solidifying oil | Organic Syntheses, Vol. 60, p. 92 (1981) |

| Melting Point | 57-58 °C | Organic Syntheses, Vol. 60, p. 92 (1981) |

| Boiling Point | 156-158 °C at 6 mmHg | Organic Syntheses, Vol. 60, p. 92 (1981) |

| Solubility | Soluble in most organic solvents. | Inferred from synthesis protocol |

Structural Characterization:

-

¹H NMR: Resonances corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group on the aromatic ring, and distinct signals for the aromatic protons, as well as a characteristic singlet for the formimidate proton.

-

¹³C NMR: Signals for the ethyl and methyl carbons, aromatic carbons (with shifts influenced by the nitro and formimidate groups), and the formimidate carbon.

-

IR Spectroscopy: Characteristic absorption bands for the C=N bond of the formimidate, the N-O stretching of the nitro group, C-H bonds of the aromatic and aliphatic parts, and C-O stretching of the ethyl ether linkage.

Synthesis Protocol: A Reliable and Scalable Route

The most reliable and well-documented synthesis of this compound proceeds via the reaction of 2-methyl-3-nitroaniline with triethyl orthoformate. This method, detailed in Organic Syntheses, is known for its high yield and straightforward procedure.

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol:

This protocol is adapted from a procedure published in Organic Syntheses.

Materials and Equipment:

-

2-Methyl-3-nitroaniline

-

Triethyl orthoformate (freshly distilled)

-

p-Toluenesulfonic acid

-

1-L one-necked, round-bottomed flask

-

Claisen condenser with a drying tube

-

Heating mantle

-

Distillation apparatus

-

Vacuum distillation setup

Procedure:

-

To a 1-L, one-necked, round-bottomed flask equipped with a Claisen condenser protected by a drying tube, add 152 g (1 mol) of 2-methyl-3-nitroaniline, 200 g (1.35 mol) of freshly distilled triethyl orthoformate, and 1 g of p-toluenesulfonic acid.

-

Heat the solution to 120°C.

-

Continuously distill off the ethanol formed during the reaction over approximately 1 hour.

-

After the reaction is complete (as indicated by the cessation of ethanol distillation), allow the mixture to cool.

-

Perform a fractional vacuum distillation of the residue.

-

Collect the fraction at 156–158°C/6 mmHg. This yields 184 g (88%) of this compound as a light-yellow oil that solidifies upon standing.

Causality Behind Experimental Choices:

-

Triethyl orthoformate: Serves as both a reagent and a dehydrating agent, driving the reaction to completion by removing the water formed during the condensation.

-

p-Toluenesulfonic acid: Acts as an acid catalyst to activate the orthoformate and facilitate the nucleophilic attack by the aniline.

-

Distillation of Ethanol: The removal of the ethanol by-product shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thus ensuring a high yield.

-

Vacuum Distillation: This purification technique is essential to separate the high-boiling product from non-volatile impurities and unreacted starting materials without causing thermal decomposition.

Applications in Organic Synthesis: The Gateway to 4-Nitroindole

The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of 4-nitroindole. This transformation is a crucial step in a multi-step sequence that constructs the indole ring system.

The Synthesis of 4-Nitroindole:

The synthesis involves the reaction of the formimidate with the potassium salt of diethyl oxalate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Workflow for 4-Nitroindole Synthesis:

Caption: Workflow for the synthesis of 4-nitroindole from the title compound.

Significance in Drug Discovery and Medicinal Chemistry

While this compound itself has not been reported to possess significant biological activity, its role as a precursor to 4-nitroindole places it firmly within the landscape of medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, present in numerous approved drugs and clinical candidates. The nitro group on the indole ring serves as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.

4-Nitroindole and its derivatives have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Certain 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and exhibiting anticancer activity.[3]

-

Antimicrobial Agents: The nitroimidazole scaffold, a related structural motif, is the basis for several important antibacterial and antiprotozoal drugs.

-

Enzyme Inhibitors: The indole nucleus is a common feature in many enzyme inhibitors, and the electronic properties of the nitro group can be exploited to modulate binding affinity and selectivity.

The availability of a reliable synthetic route to 4-nitroindole, which is facilitated by this compound, is therefore of considerable interest to medicinal chemists.

Future Perspectives and Potential Applications

Beyond its established role, the chemical structure of this compound suggests several avenues for future research and application:

-

Synthesis of Other Heterocycles: The formimidate moiety is a reactive group that can participate in various cyclization reactions. It could potentially be used to synthesize other nitrogen-containing heterocycles beyond indoles, such as quinazolines or benzodiazepines, by reacting it with appropriate bifunctional reagents.

-

Prodrug Design: The formimidate linkage could be explored as a bioreversible prodrug linker. It may be stable at physiological pH but susceptible to enzymatic or chemical hydrolysis to release an active amine-containing drug. The nitrophenyl group could be further functionalized to tune the release rate.

-

Material Science: Aromatic nitro compounds are known to have interesting optical and electronic properties. This compound could be investigated as a building block for the synthesis of novel organic materials with potential applications in nonlinear optics or as components in organic light-emitting diodes (OLEDs).

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate. Its importance is intrinsically linked to its efficient use in the synthesis of 4-nitroindole, a versatile building block in medicinal chemistry. This guide has provided a detailed and practical overview of its synthesis, properties, and a key application, grounded in reliable scientific literature. As the quest for novel therapeutics and functional materials continues, it is plausible that the unique reactivity of this and related formimidates will be harnessed in new and innovative ways, expanding their role in the chemical sciences.

References

-

Organic Syntheses, Vol. 60, p. 92 (1981); (Article). Available from: [Link]

-

Chemsigma. This compound [115118-93-9]. Available from: [Link]

-

J&K Scientific LLC. 4-Nitroindole. Available from: [Link]

-

Kamal, A., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1676. Available from: [Link]

Sources

An In-depth Technical Guide to the Predicted Spectral Characteristics of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate is a unique organic molecule with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the predicted spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of experimentally acquired spectra in the public domain, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive framework. This document is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds.

Molecular Structure and Overview

This compound possesses a distinct molecular architecture, featuring a formimidate functional group linking an ethyl moiety to a substituted nitrophenyl ring. The presence of a methyl group and a nitro group on the aromatic ring introduces steric and electronic complexities that are expected to manifest in its spectral signatures.

Figure 1: Molecular Structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, formimidate, ethyl, and methyl protons. The chemical shifts are influenced by the electronic environment, with the nitro group exerting a significant deshielding effect.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.5 - 8.2 | Multiplet | 3H |

| Formimidate-H | 8.0 - 8.5 | Singlet | 1H |

| -O-CH₂- (Ethyl) | 4.2 - 4.5 | Quartet | 2H |

| -CH₃ (Ethyl) | 1.3 - 1.6 | Triplet | 3H |

| Ar-CH₃ (Methyl) | 2.3 - 2.6 | Singlet | 3H |

Justification of Predictions:

-

Aromatic Protons: The protons on the nitrophenyl ring are expected to appear in the downfield region (7.5 - 8.2 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. The substitution pattern will lead to complex splitting, resulting in a multiplet.

-

Formimidate Proton: The proton attached to the formimidate carbon is expected to be significantly deshielded and appear as a singlet in the range of 8.0 - 8.5 ppm.

-

Ethyl Group Protons: The methylene (-O-CH₂-) protons of the ethyl group are adjacent to an oxygen atom, leading to a downfield shift (4.2 - 4.5 ppm) and will appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl (-CH₃) protons will resonate further upfield (1.3 - 1.6 ppm) as a triplet.

-

Aromatic Methyl Protons: The methyl group attached to the aromatic ring will appear as a singlet in the region of 2.3 - 2.6 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-N | 140 - 145 |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic C-H | 120 - 130 |

| Formimidate C=N | 155 - 165 |

| -O-CH₂- (Ethyl) | 60 - 65 |

| -CH₃ (Ethyl) | 14 - 18 |

| Ar-CH₃ (Methyl) | 18 - 22 |

Justification of Predictions:

-

Aromatic Carbons: The aromatic carbons will resonate in the typical range of 120-150 ppm. The carbons directly attached to the electron-withdrawing nitro and formimidate groups will be the most downfield.

-

Formimidate Carbon: The imine carbon of the formimidate group is expected to have a chemical shift in the range of 155-165 ppm.

-

Ethyl Group Carbons: The methylene carbon (-O-CH₂-) will be deshielded by the adjacent oxygen atom (60-65 ppm), while the methyl carbon will be in the upfield region (14-18 ppm).

-

Aromatic Methyl Carbon: The carbon of the methyl group attached to the aromatic ring is expected to appear around 18-22 ppm.

Predicted Infrared (IR) Spectral Data

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2980 - 2850 | Aliphatic C-H | Stretching |

| 1660 - 1640 | C=N (Imine) | Stretching |

| 1600 - 1450 | Aromatic C=C | Stretching |

| 1550 - 1500 & 1350 - 1300 | N-O (Nitro group) | Asymmetric & Symmetric Stretching |

| 1250 - 1050 | C-O (Ether-like) | Stretching |

Interpretation of Predicted IR Peaks:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and methyl groups (below 3000 cm⁻¹).

-

C=N Stretching: A key diagnostic peak will be the C=N stretching vibration of the formimidate group, expected in the 1660-1640 cm⁻¹ region.

-

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region will confirm the presence of the aromatic ring.

-

Nitro Group Stretching: The presence of the nitro group will be confirmed by two strong absorption bands corresponding to asymmetric and symmetric N-O stretching.

-

C-O Stretching: The stretching vibration of the C-O bond in the ethoxy part of the formimidate will appear in the fingerprint region.

Predicted Mass Spectrometry (MS) Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. The molecular ion peak (M⁺) for this compound is expected at m/z 208.

Predicted Fragmentation Pathways:

Figure 2: Predicted Mass Spectrometry Fragmentation of this compound.

Major Predicted Fragments:

| m/z | Proposed Fragment | Notes |

| 208 | [C₁₀H₁₂N₂O₃]⁺˙ | Molecular Ion |

| 179 | [M - C₂H₅]⁺ | Loss of the ethyl radical |

| 163 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |

| 165 | [C₇H₇N₂O₂]⁺ | Fragment from cleavage of the formimidate group |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from substituted benzenes |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Sample (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range of m/z 50 to 500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose the structures of the major fragment ions.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectral data for this compound. By leveraging fundamental spectroscopic principles, this document offers a valuable predictive framework for researchers working with this compound. The provided experimental protocols serve as a practical guide for the acquisition of high-quality spectral data. It is anticipated that this guide will facilitate the synthesis, characterization, and further investigation of this compound and its derivatives in various scientific disciplines.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- ChemDraw Software, Version 19.0. PerkinElmer Informatics. (Used for chemical structure drawing and property prediction).

-

NMRDB.org: Online NMR prediction tool. (A resource for predicting NMR spectra). [Link]

-

NIST Chemistry WebBook. (A comprehensive database of chemical and physical data). [Link]

An In-Depth Technical Guide to the Solubility of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate (CAS No. 115118-93-9).[1][2] As a specialized organic compound, understanding its behavior in various organic solvents is paramount for its application in research, chemical synthesis, and drug development. Due to a notable scarcity of publicly available quantitative solubility data for this specific molecule, this guide synthesizes information from structurally analogous compounds to provide a robust predictive framework. Furthermore, it details a rigorous, field-proven experimental protocol for the precise determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for process optimization, formulation, and purification.

Physicochemical Properties of the Analyte

A thorough understanding of the physicochemical properties of this compound is the foundation for predicting its solubility. These properties govern the intermolecular forces between the solute and potential solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 115118-93-9 | [2] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [2] |

| Molecular Weight | 208.21 g/mol | [2] |

| Appearance | Light Green Crystalline Solid | |

| Topological Polar Surface Area (TPSA) | 64.73 Ų | [2] |

| Predicted LogP (XLogP3) | 2.6 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 4 | [2] |

Estimated Solubility Profile in Common Organic Solvents

Disclaimer: The following quantitative solubility data are estimations derived from the known solubility of structurally similar compounds, including nitrobenzene, N-phenylformamide, and 2-methyl-3-nitroaniline. These values should be considered as a predictive guide and are not a substitute for experimental verification. For precise applications, it is imperative to determine the solubility empirically using the protocol outlined in Section 5.0.

The principle of "like dissolves like" is a cornerstone of solubility prediction. The polarity of this compound, influenced by its nitro group and formimidate moiety, suggests a higher affinity for polar aprotic and some polar protic solvents.

Table 2: Estimated Solubility of this compound in Selected Organic Solvents at Ambient Temperature (20-25°C)

| Solvent | Solvent Type | Predicted Solubility Category | Estimated Quantitative Range (mg/mL) | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | > 100 | The high polarity of DMSO effectively solvates the polar nitro and formimidate groups. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | > 100 | Similar to DMSO, DMF is a strong polar aprotic solvent capable of disrupting the crystal lattice. |

| Acetone | Polar Aprotic | High | 50 - 100 | Acetone's polarity is sufficient to dissolve the compound, making it a good solvent for many organic molecules. |

| Acetonitrile | Polar Aprotic | Moderate | 10 - 50 | While polar, acetonitrile is a weaker solvent for this compound compared to DMSO or acetone. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | 10 - 50 | THF's ether functionality and moderate polarity allow for good solvation. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | 10 - 50 | DCM is a versatile solvent for a wide range of organic compounds of moderate polarity. |

| Ethyl Acetate | Polar Aprotic | Moderate | 10 - 50 | Its ester group provides polarity, enabling dissolution of the compound. |

| Ethanol | Polar Protic | Moderate to High | 20 - 80 | The hydroxyl group can interact with the nitro and formimidate groups, and the ethyl chain provides some non-polar character. |

| Methanol | Polar Protic | Moderate | 10 - 40 | Similar to ethanol, but its higher polarity may be slightly less favorable for the non-polar regions of the molecule. |

| Toluene | Non-polar | Low | 1 - 10 | The aromatic nature of toluene allows for some interaction with the phenyl ring of the solute, but its non-polar character limits overall solubility. |

| Hexane | Non-polar | Very Low | < 1 | The significant difference in polarity between hexane and the solute results in poor solubility. |

Factors Influencing Solubility

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent.

-

Polarity: The nitro group (-NO₂) is strongly electron-withdrawing, creating a significant dipole moment in the molecule. This high polarity is a dominant factor in its solubility, favoring polar solvents.

-

Hydrogen Bonding: The formimidate group contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors.[2] This allows for favorable interactions with protic solvents like alcohols.

-

Van der Waals Forces: The aromatic ring and the ethyl and methyl groups contribute to non-polar character, allowing for van der Waals interactions with less polar solvents.

-

Crystal Lattice Energy: As a crystalline solid, the energy required to break the crystal lattice of this compound must be overcome by the energy released upon solvation. A strong solute-solvent interaction is necessary for dissolution.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. This is because the increased kinetic energy helps to overcome the crystal lattice energy.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3] This protocol outlines a robust procedure for obtaining accurate and reproducible data.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Step-by-Step Methodology

Part 1: Sample Preparation and Equilibration

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of scintillation vials. The excess solid should be clearly visible.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours to ensure that thermodynamic equilibrium is reached.

Part 2: Sample Collection and Preparation for Analysis

-

Cessation of Agitation: After the equilibration period, turn off the shaker and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw an aliquot of the supernatant using a syringe, ensuring that no solid material is disturbed.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the UV-Vis calibration curve. The dilution factor must be precisely recorded.

Part 3: Quantification by UV-Vis Spectrophotometry

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in each solvent with known concentrations.

-

Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution to determine the λmax of the compound in each solvent.

-

Calibration Curve Generation: Measure the absorbance of each standard solution at the determined λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted sample solutions at the same λmax.

-

Concentration Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the solubility of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Caption: Experimental workflow for solubility determination.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While quantitative data in the public domain is limited, a predictive solubility profile has been established based on the principles of chemical similarity and the influence of its functional groups. The provided experimental protocol offers a robust methodology for the empirical determination of its solubility, which is essential for its practical application. Adherence to the outlined safety and handling procedures is crucial to ensure safe laboratory practice.

References

-

Loba Chemie. (2015, April 9). NITROBENZENE FOR SYNTHESIS MSDS. [Link]

-

Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]

-

Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]

-

National Center for Biotechnology Information. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

-

Ultra Scientific. (2019, March 29). Nitroaromatics and Isophorone Standard - Safety Data Sheet. [Link]

-

Chemsigma. 115118-93-9 this compound. [Link]

-

Safety Data Sheet. Safety Data Sheet. [Link]

-

National Center for Biotechnology Information. Organic Phosphonates - Toxicological Risks of Selected Flame-Retardant Chemicals. [Link]

Sources

- 1. 115118-93-9 this compound [chemsigma.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. lobachemie.com [lobachemie.com]

- 5. carlroth.com [carlroth.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. agilent.com [agilent.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate: A Versatile Building Block for Modern Organic Synthesis

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate is a structurally rich yet underexplored aromatic compound. While direct literature on its specific applications is sparse, a detailed analysis of its constituent functional groups—the N-aryl formimidate, the ortho-methyl substituent, and the meta-nitro group—reveals a significant latent potential for advanced applications in organic chemistry. This guide provides a forward-looking perspective on the utility of this molecule, presenting scientifically grounded hypotheses for its application in heterocyclic synthesis, C-H functionalization, and as a versatile synthetic intermediate. We furnish detailed, plausible experimental protocols and mechanistic diagrams to serve as a foundational resource for researchers in synthetic chemistry and drug development seeking to leverage this promising reagent.

Introduction and Molecular Overview

This compound (CAS No. 115118-93-9) presents a unique convergence of reactive sites within a single, stable scaffold.[1][2][3] The formimidate moiety acts as a masked aldehyde and a protected amine, the nitro group offers a pathway to further functionalization via reduction, and the strategically positioned methyl group can serve as a handle for intramolecular cyclization reactions. This combination makes it a prime candidate for the efficient construction of complex molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and materials science.

This document moves beyond a simple cataloging of properties to a hypothesis-driven exploration of potential. By grounding our proposals in established reactivity principles for analogous N-aryl formimidates and related structures, we aim to catalyze experimental investigation into this molecule's synthetic utility.

Physicochemical Properties

A summary of the key properties of the title compound is presented below, compiled from supplier data.[1][2][4]

| Property | Value | Source(s) |

| CAS Number | 115118-93-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1][2][4] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| Appearance | Light Green Crystalline Solid | [4] |

| Solubility | DMSO, Ethanol | [4] |

| SMILES | CCO/C=N/C1=C(C)C(=CC=C1)[O-] | [1] |

Proposed Synthesis

The most direct and industrially scalable synthesis of this compound involves the condensation of the corresponding aniline with an orthoformate ester. This well-established method for formimidate synthesis is typically acid-catalyzed and proceeds by driving off the alcohol byproduct.

Caption: Proposed synthetic route to the title compound.

Potential Application in Heterocyclic Synthesis: The Quinazoline Scaffold

N-aryl amidines and their derivatives are powerful precursors for the synthesis of quinazolines, a privileged scaffold in medicinal chemistry.[6][7][8] We hypothesize that this compound is an exceptional starting material for the synthesis of substituted quinazolines via an intramolecular cyclization strategy. The ortho-methyl group provides a key C1 synthon for the formation of the pyrimidine ring.

Proposed Reaction: Oxidative Intramolecular Cyclization

The reaction would likely proceed via an initial oxidation of the benzylic methyl group, followed by intramolecular nucleophilic attack from the formimidate nitrogen and subsequent aromatization. This metal-free approach, potentially mediated by an oxidant like iodine, aligns with green chemistry principles by avoiding toxic metal catalysts.[6][8]

Caption: Proposed pathway for quinazoline synthesis.

Hypothetical Protocol: Synthesis of 4-Methyl-5-nitroquinazoline

Disclaimer: This is a proposed protocol and requires experimental validation.

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, 2.08 g, 10 mmol), potassium carbonate (K₂CO₃, 2.5 eq, 3.45 g, 25 mmol), and iodine (I₂, 1.5 eq, 3.81 g, 15 mmol).

-

Solvent Addition: Add 40 mL of anhydrous dimethyl sulfoxide (DMSO).

-

Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system.

-

Work-up: After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color disappears.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to yield the target quinazoline.

Causality and Justification:

-

Solvent (DMSO): A high-boiling polar aprotic solvent is chosen to facilitate the reaction at elevated temperatures and dissolve the ionic intermediates.

-

Base (K₂CO₃): A moderate, non-nucleophilic base is required to promote the elimination steps during aromatization without hydrolyzing the starting material or product.[6]

-

Oxidant (I₂): Molecular iodine is a mild and effective oxidant for promoting C-H activation and subsequent C-N bond formation in similar cyclizations.[6][8]

Potential Application in Nucleophilic Addition Reactions

The electrophilic carbon of the formimidate C=N bond is susceptible to attack by strong nucleophiles, such as organometallic reagents.[9][10] This provides a reliable method for C-C bond formation and the synthesis of N-substituted anilines, which are valuable intermediates in drug discovery.

Proposed Reaction: Grignard Reagent Addition

Reaction with a Grignard reagent (R-MgX) would lead to the formation of a magnesium amidate intermediate. Subsequent acidic work-up would hydrolyze this intermediate to furnish a secondary amine, where the incoming 'R' group from the Grignard reagent has been added to the former formimidate carbon.

Caption: Workflow for Grignard addition and subsequent hydrolysis.

Hypothetical Protocol: Synthesis of N-(1-phenylethyl)(2-methyl-3-nitrophenyl)amine

Disclaimer: This is a proposed protocol and requires experimental validation.

-

Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq, 2.08 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phenylmagnesium bromide (PhMgBr, 1.2 eq, 12 mmol, 1.0 M solution in THF) dropwise via a syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Execution: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor by TLC for the consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding 20 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction and Purification: Transfer the mixture to a separatory funnel, add 50 mL of diethyl ether, and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product via flash chromatography to isolate the target secondary amine.

Causality and Justification:

-

Organometallic Choice (Grignard): Grignard reagents are strong, carbon-based nucleophiles that readily add to imines and imine derivatives.[11]

-

Solvent (THF): Anhydrous ether or THF is essential for the stability and reactivity of Grignard reagents.

-

Temperature Control: The reaction is initiated at 0 °C to control the exothermicity of the Grignard addition and minimize side reactions.

-

Work-up (NH₄Cl/Acid): A mild acidic quench is necessary to protonate the intermediate and facilitate its hydrolysis to the final amine product.

Other Potential Synthetic Applications

Formimidate as a Protecting Group

The formimidate group can be viewed as a derivative of a secondary amine. Protecting groups are crucial in multi-step synthesis to prevent unwanted side reactions.[12][13] The formimidate can be hydrolyzed under mild acidic conditions back to the parent 2-methyl-3-nitroaniline, suggesting its utility as a robust protecting group for primary anilines that is orthogonal to many other common protecting groups (e.g., Boc, which is more acid-labile, or Fmoc, which is base-labile).[12]

Precursor for C-H Activation and Cross-Coupling

Imidates and related functional groups can act as directing groups in transition-metal-catalyzed C-H activation, enabling functionalization at the otherwise unreactive ortho-position of the aryl ring.[14] While the target molecule already has a methyl group at one ortho-position, the formimidate could potentially direct functionalization at the C6 position. Furthermore, after reduction of the nitro group, the resulting aniline could undergo various cross-coupling reactions, making the formimidate a valuable placeholder during other synthetic transformations.[15][16]

Conclusion

This compound is poised to be a highly valuable and versatile reagent in the toolkit of the modern organic chemist. Although its full potential has yet to be realized in published literature, a systematic analysis of its structure strongly indicates significant utility in several key areas. Its suitability for constructing complex heterocyclic systems like quinazolines, its predictable reactivity with powerful organometallic nucleophiles, and its potential role in protecting group strategies and directed C-H activation merit serious experimental investigation. This guide serves as a foundational blueprint, providing both the strategic vision and the detailed, plausible methodologies needed to unlock the synthetic power of this promising molecule.

References

-

ChemSigma. 115118-93-9 this compound. [Link]

-

HCH Bio. This compound. [Link]

-

Bhatti, M. U., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. [Link]

-

Krische, M. J., et al. (2018). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. Journal of the American Chemical Society. [Link]

-

Al-Masoudi, N. A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

-

Zhao, Y., et al. (2021). Efficient Synthesis of Quinazolines from Aryl Imidates and N-Alkoxyamide by Ir(III)-Catalyzed C-H Amidation/Cyclization. Chemistry - An Asian Journal. [Link]

-

Kumar, S., et al. (2022). Cyclic Palladium Formamidinate: Synthesis, Structure, Reactivity, and Application to Suzuki-Miyaura Cross-Coupling. Inorganic Chemistry. [Link]

-

Kumar, S., et al. (2022). Cyclic Palladium Formamidinate: Synthesis, Structure, Reactivity, and Application to Suzuki−Miyaura Cross-Coupling. ResearchGate. [Link]

-

Kamal, A., et al. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

-

Toste, D., McNulty, J., & Still, I. W. J. (1994). Formamidine as a Versatile Protecting Group for Primary Amines: A Mild Procedure for Hydrolytic Removal. Synthetic Communications. [Link]

-

Reddy, T. J., et al. (2015). A concise and efficient synthesis of benzimidazo[1,2-c]quinazolines through CuI-catalyzed intramolecular N-arylations. Beilstein Journal of Organic Chemistry. [Link]

-

Krische, M. J., et al. (2018). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. ACS Catalysis. [Link]

-

Krische, M. J., et al. (2015). Formate-Mediated Cross-Electrophile Reductive Coupling of Aryl Iodides and Bromopyridines. Synlett. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

LibreTexts Chemistry. 13.10: Protecting Groups in Organic Synthesis. [Link]

-

Wikipedia. Protecting group. [Link]

-

Organic Chemistry Portal. Protection of Organic Functional Groups. [Link]

-

Glorius, F., et al. (2020). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications. [Link]

-

Chad's Prep. 20.4 Reaction with Organometallic Reagents. [Link]

-

Journal of the Chilean Chemical Society. Synthesis of N-aryl derived formamides using triflic anhydride. [Link]

-

PubChem. Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate. [Link]

-

YouTube. 10.04 General Reactivity of Organometallics. [Link]

-

ResearchGate. N-Arylation of imidazoles with aryl boronic acids. [Link]

-

Viso, A., et al. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances. [Link]

-

Michigan State University. Main Group Organometallic Compounds. [Link]

-

Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. [Link]

-

Organic Syntheses. methyl nitroacetate. [Link]

-

OrgoSolver. Grignard Reagents, Organolithium Compounds, and Gilman Reagents. [Link]

-

ChemInform. Recent Applications of Arene Diazonium Salts in Organic Synthesis. [Link]

-

Al-Omar, M. A., et al. (2013). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Chemistry of Heterocyclic Compounds. [Link]

-

Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. 115118-93-9 this compound [chemsigma.com]

- 4. Ethyl-N-(2-methyl-3-nitrophenyl)formimidate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 5. 115118-93-9 this compound [chemsigma.com]

- 6. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Chemical Reactivity [www2.chemistry.msu.edu]

- 11. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]

- 12. Protective Groups [organic-chemistry.org]

- 13. Protecting group - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Cyclic Palladium Formamidinate: Synthesis, Structure, Reactivity, and Application to Suzuki-Miyaura Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Thermal stability of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate

An In-depth Technical Guide to the Thermal Stability of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermal stability of this compound. While specific experimental data for this compound is not extensively published, this document synthesizes established principles from the thermal analysis of related nitroaromatic and N-aryl compounds to forecast its stability profile. We delve into the theoretical underpinnings of its decomposition, present detailed protocols for its empirical assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the interpretation of the resulting data. The guide is intended to equip researchers with the necessary framework to safely handle, store, and utilize this compound in further applications by understanding its thermal liabilities.

Introduction: Understanding the Molecule

This compound (CAS No. 115118-93-9) is an organic compound with the molecular formula C₁₀H₁₂N₂O₃[1][2][3]. Its structure is characterized by a nitrophenyl group substituted with a methyl group ortho to the nitro functionality, and an N-ethylformimidate side chain. This combination of functional groups suggests its potential utility as a building block in medicinal chemistry and organic synthesis.

However, the presence of a nitroaromatic system, particularly with an adjacent methyl group, raises significant questions about its thermal stability. Nitroaromatic compounds are known for their energetic nature and potential for rapid, exothermic decomposition[4][5]. The ortho-positioning of a methyl group can introduce unique decomposition pathways that may lower the thermal stability compared to other isomers[5][6]. Therefore, a thorough understanding and empirical evaluation of the thermal stability of this compound are critical for its safe synthesis, purification, handling, and storage, especially during process scale-up and formulation development.

Molecular Structure

Caption: Chemical structure of this compound.

Theoretical Framework of Thermal Decomposition

The thermal decomposition of this molecule is likely to be complex, driven primarily by the energetic nitro group and influenced by the adjacent methyl and formimidate functionalities.

Primary Decomposition Pathways

-

C-NO₂ Bond Homolysis: A common initiating step in the decomposition of nitroaromatics is the cleavage of the carbon-nitro bond. This is a high-energy process but can be triggered at elevated temperatures, leading to the formation of radical species that propagate rapid decomposition[5][7].

-

Intramolecular Rearrangement (Ortho-Methyl Effect): The presence of a methyl group ortho to the nitro group introduces a critical, lower-energy decomposition pathway. It is well-documented that ortho-nitrotoluene is significantly more thermally labile than its meta and para isomers[5][6]. This is due to an intramolecular hydrogen abstraction from the methyl group by the nitro group, leading to the formation of an intermediate that can rearrange to form products like anthranil. This pathway often has a lower activation energy and can become the dominant decomposition mechanism, especially at lower temperatures[6].

-

Formimidate Group Decomposition: The formimidate moiety (–N=CH–O–Et) is less commonly studied for its thermal lability compared to the nitro group. However, analogous structures like carbamates are known to decompose via cyclic transition states[8]. It is plausible that the formimidate could undergo hydrolysis if moisture is present, or decompose via elimination reactions to yield various smaller molecules.

Given the known behavior of ortho-nitrotoluenes, the intramolecular rearrangement is a highly probable primary decomposition route.

Plausible Decomposition Pathway

Caption: Plausible decomposition pathway initiated by the ortho-methyl group.

Experimental Assessment of Thermal Stability

A definitive assessment of thermal stability requires empirical analysis. The two primary techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Overall Experimental Workflow

Caption: Workflow for assessing the thermal stability of the target compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify this mass loss.

Experimental Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas to nitrogen (or another inert gas) at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to study the intrinsic thermal decomposition without interference from oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution and experimental time.

-

-

Data Collection: Record mass loss as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tₒ), typically defined as the temperature at which 5% mass loss occurs.

-

Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG curve).

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the compound's melting point and to detect and quantify the heat flow associated with decomposition (i.e., whether it is exothermic or endothermic).

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum DSC pan. Sealing the pan helps to contain any volatile decomposition products and improve the accuracy of enthalpy measurements[9].

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the purge gas to nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C (or a temperature beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow to the sample relative to the reference pan as a function of temperature.

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting point (Tₘ).

-

Identify any sharp, exothermic peaks following the melt. A large, sharp exotherm is a strong indicator of a rapid, energetic decomposition, which is a significant safety concern[5].

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHₔ).

-

Data Interpretation and Expected Results

While specific data is unavailable, we can project likely outcomes based on analogous compounds.

Table 1: Hypothetical TGA Data Summary

| Parameter | Expected Value Range | Significance |

| Onset Temperature (Tₒ, 5% loss) | 150 - 220 °C | Indicates the start of significant decomposition. A lower value suggests lower thermal stability. |

| Temperature of Max Decomposition Rate | 180 - 250 °C | The point of greatest thermal instability. |

| Residual Mass @ 500 °C | < 10% | Indicates that the decomposition is nearly complete, yielding volatile products. |

Table 2: Hypothetical DSC Data Summary

| Parameter | Expected Value Range | Significance |

| Melting Point (Tₘ) | 80 - 140 °C | A physical property. A sharp peak indicates high purity. |

| Decomposition Onset (Tₒ) | 160 - 230 °C | Should align with TGA results. The smaller the gap between Tₘ and Tₒ, the greater the risk of decomposition in the molten state. |

| Enthalpy of Decomposition (ΔHₔ) | -200 to -500 J/g | A large negative value signifies a highly exothermic and potentially hazardous decomposition. |

A small temperature difference between the melting point and the onset of decomposition is a critical safety red flag. It implies that the substance can decompose shortly after melting, which can lead to a runaway reaction if a localized hotspot causes melting.

Safe Handling and Storage Recommendations

Based on the predicted thermal profile, the following precautions are advised:

-

Storage: The compound should be stored in a cool, dry place, away from heat sources. Refrigeration may be appropriate for long-term storage.

-

Handling: Avoid heating the compound above its melting point unless under carefully controlled conditions. When performing reactions, monitor the temperature closely to prevent excursions.

-

Scale-Up: During process scale-up, the potential for exothermic decomposition must be carefully managed. Poor heat transfer in large reactors can allow self-heating to initiate a runaway reaction[5][9]. A thorough process safety evaluation, including reaction calorimetry, is essential.

Conclusion